molecular formula C10H9ClN2O2 B13846988 7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic Acid

7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic Acid

Cat. No.: B13846988
M. Wt: 224.64 g/mol
InChI Key: NRJWFKWRYWDUNS-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole ring . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of copper or silver catalysts in the cyclization process is common, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and methyl groups enhances its binding affinity and specificity. The exact pathways involved can vary depending on the biological context, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Comparison:

    7-Chloro-1-methyl-1H-indazole-5-carboxylic acid: Lacks the additional methyl group at the 3rd position, which may affect its chemical reactivity and biological activity.

    3,7-Dimethyl-1H-indazole-5-carboxylic acid: Lacks the chlorine atom, which can significantly alter its pharmacological properties.

The unique combination of substituents in 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

7-chloro-1,3-dimethylindazole-5-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-5-7-3-6(10(14)15)4-8(11)9(7)13(2)12-5/h3-4H,1-2H3,(H,14,15)

InChI Key

NRJWFKWRYWDUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2Cl)C(=O)O)C

Origin of Product

United States

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